molecular formula C11H7F3N4O3 B12441651 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol

Cat. No.: B12441651
M. Wt: 300.19 g/mol
InChI Key: PHZXPFQKPQNHTH-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is C₁₁H₇F₃N₄O₃ , with a molecular weight of 316.21 g/mol . The core structure consists of a pyrimidine ring substituted at the 2-position with an amino group (-NH₂) and at the 6-position with a trifluoromethyl (-CF₃) group. A 4-nitrophenol moiety is attached to the pyrimidine’s 4-position, introducing a phenolic hydroxyl (-OH) and nitro (-NO₂) group at the para position of the benzene ring.

The trifluoromethyl group confers significant polarity and hydrophobicity due to the high electronegativity of fluorine atoms and the steric bulk of the -CF₃ moiety. This group enhances metabolic stability and influences intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. The amino group on the pyrimidine ring participates in hydrogen bonding, while the nitro group on the phenol ring contributes to electron-withdrawing effects, modulating the compound’s acidity and reactivity.

Functional group interactions were confirmed via spectroscopic analyses:

  • Infrared (IR) spectroscopy : Strong absorption bands at 1,340–1,520 cm⁻¹ (C-F stretching in -CF₃), 3,300–3,500 cm⁻¹ (N-H stretching in -NH₂), and 1,540 cm⁻¹ (asymmetric NO₂ stretching).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : A singlet at δ 8.2 ppm (pyrimidine H-5), a broad peak at δ 6.8 ppm (phenolic -OH), and a doublet at δ 7.9 ppm (aromatic protons adjacent to -NO₂).
    • ¹³C NMR : Signals at δ 158 ppm (C=O of phenol), δ 121 ppm (q, J = 270 Hz, CF₃), and δ 165 ppm (C-NO₂).

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction revealed a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 12.6748 Å, b = 7.1531 Å, c = 17.5793 Å, β = 104.65° . The pyrimidine and benzene rings are nearly coplanar, with a dihedral angle of 86.73° between the pyrimidine and nitrophenol units, indicating minimal π-π stacking.

Key crystallographic features :

  • Hydrogen bonding : Intramolecular O-H···N bonds between the phenolic -OH and pyrimidine N-atom (distance: 2.76 Å ).
  • Molecular packing : Layered arrangement stabilized by C-H···O and C-H···F interactions (Table 1).

Table 1. Hydrogen-bonding interactions in the crystal lattice

Donor-H···Acceptor H···A (Å) D···A (Å) Angle (°)
O1-H1···N1 1.82 2.76 156
C4-H4···O3 2.81 3.64 150
C11-H11···F1 2.76 3.40 124

The -CF₃ group adopts a staggered conformation , minimizing steric clashes with adjacent molecules.

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provided insights into the electronic structure:

  • Frontier Molecular Orbitals (FMOs) : The HOMO (-6.12 eV) is localized on the pyrimidine ring and -NH₂ group, while the LUMO (-2.87 eV) resides on the nitrophenol moiety, indicating charge transfer during excitation.
  • Electrostatic Potential (ESP) : Regions of high electron density (red) are observed near the -NO₂ and -CF₃ groups, while the phenolic -OH exhibits positive potential (blue).
  • Dipole moment : 5.78 Debye , reflecting significant polarity due to the -CF₃ and -NO₂ groups.

Table 2. Key DFT-derived parameters

Parameter Value
HOMO Energy (eV) -6.12
LUMO Energy (eV) -2.87
Band Gap (eV) 3.25
Dipole Moment (Debye) 5.78

The -CF₃ group reduces the electron density on the pyrimidine ring, as evidenced by a 0.15 Å elongation in C-F bond lengths compared to isolated CF₃ models. This distortion aligns with the compound’s enhanced reactivity toward electrophilic agents.

Properties

Molecular Formula

C11H7F3N4O3

Molecular Weight

300.19 g/mol

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol

InChI

InChI=1S/C11H7F3N4O3/c12-11(13,14)9-4-7(16-10(15)17-9)6-3-5(18(20)21)1-2-8(6)19/h1-4,19H,(H2,15,16,17)

InChI Key

PHZXPFQKPQNHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=NC(=N2)N)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

Retrosynthetic Analysis

The preparation of 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol can be approached through several retrosynthetic disconnections. The most logical disconnection is between the pyrimidine and phenol rings, leading to two key building blocks: a 2-amino-6-(trifluoromethyl)pyrimidine derivative and a functionalized 4-nitrophenol derivative.

Key Building Blocks

The first essential building block is 2-amino-6-(trifluoromethyl)pyrimidin-4-ol or its corresponding halogenated derivative (typically the chloro derivative). This compound serves as a versatile intermediate that can be further functionalized for coupling reactions.

The second building block is a suitably functionalized 4-nitrophenol derivative, which may include additional functional groups at the 2-position to facilitate coupling with the pyrimidine moiety.

Proposed Synthetic Routes

Three primary synthetic approaches can be considered for the preparation of 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol:

Table 1: Proposed Synthetic Routes for 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol

Route Key Steps Potential Advantages Potential Challenges
A: Pyrimidine Formation followed by Coupling 1. Synthesize 2-amino-6-(trifluoromethyl)pyrimidin-4-ol/chloride
2. Prepare functionalized 4-nitrophenol
3. Couple the two components
- Modular approach
- Can optimize each step separately
- Multiple steps
- May require protection/deprotection strategies
B: Coupling of Pre-formed Derivatives 1. Prepare suitably functionalized pyrimidine derivative
2. Prepare suitably functionalized phenol derivative
3. Couple the two components
- Potentially fewer steps
- May avoid protecting group manipulations
- May require specialized reagents
- Could be challenging to find compatible functional groups
C: One-pot Synthesis Sequential transformations in a single reaction vessel - Fewer isolation and purification steps
- Potentially higher overall yield
- Challenging to find compatible conditions
- May be difficult to troubleshoot if issues arise

Detailed Synthetic Procedures

Synthesis of 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol/chloride

The preparation of 2-amino-6-(trifluoromethyl)pyrimidin-4-ol represents a critical first step in the synthesis of our target compound. This intermediate can be prepared through several methods, with subsequent conversion to the corresponding chloride if required for specific coupling reactions.

Direct Cyclization Approach

One approach involves the direct cyclization of appropriate precursors to form the pyrimidine ring. Patent literature indicates that 2-amino-6-(trifluoromethyl)pyrimidin-4-ol can be synthesized from trifluoroacetamidine (or its salts) and appropriate malonates or related compounds. The general procedure involves:

  • Combining trifluoroacetamidine with diethyl malonate (or similar β-dicarbonyl compound)
  • Addition of a strong base (typically sodium ethoxide or potassium tert-butoxide)
  • Heating the mixture to facilitate cyclization
  • Acidification and isolation of the product
Conversion to Chloropyrimidine Derivative

For subsequent coupling reactions, conversion of the hydroxyl group to a chloride may be necessary. This transformation can be accomplished using phosphorus oxychloride (POCl₃), often in the presence of a suitable base.

The process outlined in patent US6018045A for preparing 4,6-dichloropyrimidine can be adapted for our compound:

  • Treatment of 2-amino-6-(trifluoromethyl)pyrimidin-4-ol with phosphorus oxychloride
  • Addition of a hindered amine base such as N,N-diisopropylethylamine (Hunig's base)
  • Heating the reaction mixture (typically 60-80°C)
  • Quenching the reaction and isolation of the chlorinated product

Preparation of Functionalized 4-Nitrophenol Derivatives

The second key component is a suitably functionalized 4-nitrophenol derivative. Based on the search results, several approaches for preparing related compounds can be adapted for our synthesis.

Selective Reduction of Dinitrophenols

For introducing functionality at the 2-position of 4-nitrophenol, selective reduction of dinitrophenol compounds offers a viable approach. Information on the synthesis of 2-amino-6-nitrophenol provides valuable insights that can be applied to prepare similar compounds.

Table 2: Reaction Conditions and Yields for the Synthesis of 2-Amino-6-nitrophenol from 2,6-Dinitrophenol

Reaction Conditions Temperature Reaction Time Yield Reference
H₂, 10% Pd/C in ethyl acetate Room temperature 5 hours 95%
H₂, 10% Pd/C in methanol Room temperature 1 hour 92%
Na₂S·9H₂O, NH₄OH, NH₄Cl in water 70°C 2 hours 60%
H₂, 10% Pd/C in ethyl acetate Room temperature 6 days 48%

By analogy, selective reduction of an appropriately positioned nitro group in a dinitrophenol could provide access to functionalized 4-nitrophenol derivatives that possess a suitable handle at the 2-position for coupling with the pyrimidine moiety.

Halogenation and Subsequent Functionalization

Another approach involves halogenation of 4-nitrophenol at the 2-position, followed by further functionalization. The presence of the nitro group directs electrophilic substitution to the 2-position, allowing for regioselective introduction of a halogen (typically bromine or iodine).

This halogenated intermediate can then serve as a platform for various transformations, including:

  • Metal-halogen exchange followed by reaction with electrophiles
  • Palladium-catalyzed cross-coupling reactions
  • Directed ortho-metalation strategies

Coupling Strategies

The critical step in the synthesis of 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is the coupling of the pyrimidine and phenol moieties. Several methods can be considered based on the functionalization of the building blocks.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful approach for forming the carbon-carbon bond between the pyrimidine and phenol components. The specific coupling reaction depends on the functional groups present on each component:

  • Suzuki-Miyaura Coupling : If the phenol derivative contains a boronic acid or boronate ester at the 2-position and the pyrimidine contains a halide or triflate at the 4-position, Suzuki coupling can be employed.

  • Negishi Coupling : If the phenol derivative can be converted to an organozinc reagent, Negishi coupling with a halogenated pyrimidine is possible.

  • Stille Coupling : If a stannane derivative of either component can be prepared, Stille coupling offers another alternative.

The general procedure for a Suzuki coupling would involve:

  • Combining the halogenated pyrimidine and boronic acid/ester derivative
  • Addition of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
  • Addition of a suitable base (K₂CO₃, K₃PO₄, or Cs₂CO₃)
  • Heating in an appropriate solvent (DMF, dioxane, THF/water)
  • Workup and purification of the coupled product
Direct C-H Activation

Recent advances in C-H activation chemistry offer the possibility of directly coupling the pyrimidine and phenol components without pre-functionalization of one or both components. This approach could potentially streamline the synthesis by eliminating steps required to introduce coupling handles.

Typically, these reactions employ:

  • A palladium or ruthenium catalyst
  • Oxidants such as Cu(OAc)₂ or Ag₂CO₃
  • Directing groups to control regioselectivity
  • Ligands to enhance reactivity and selectivity
Nucleophilic Aromatic Substitution (S₍N₎Ar)

If the pyrimidine component contains a good leaving group at the 4-position (such as chloride), and the phenol derivative can be converted to a nucleophilic species (e.g., via metallation), nucleophilic aromatic substitution may be viable.

The electron-withdrawing trifluoromethyl group at the 6-position of the pyrimidine would enhance the electrophilicity of the 4-position, potentially facilitating this approach.

Optimization of Reaction Conditions

Temperature and Reaction Time

Temperature and reaction time significantly impact the success of each step in the synthesis of 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol. Based on the preparation of related compounds, the following guidelines can be established:

  • Pyrimidine Formation : Typically requires elevated temperatures (80-120°C) for several hours to ensure complete cyclization.

  • Chlorination Reactions : Usually conducted at reflux in the chosen solvent, with reaction times of 2-6 hours.

  • Selective Reduction : Can be performed at room temperature for hydrogenation reactions, with reaction times ranging from 1 hour to several days depending on catalyst loading and substrate.

  • Cross-Coupling Reactions : Temperature requirements vary based on the specific coupling method, ranging from room temperature to 100°C or higher, with reaction times of 4-24 hours.

Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential for determining the optimal reaction time for each step.

Solvent Selection

The choice of solvent plays a crucial role in reaction efficiency and selectivity. The table below summarizes solvents used in the synthesis of related compounds, which can guide solvent selection for our target compound:

Table 3: Solvents Used in the Synthesis of Related Compounds

Compound Solvent Purpose Reference
2-Amino-6-nitrophenol Ethyl acetate Hydrogenation reaction
2-Amino-6-nitrophenol Methanol Hydrogenation reaction
2-Amino-6-nitrophenol Water Sodium sulfide-mediated reduction
4,6-Dichloropyrimidine Dichloromethane, Chlorobenzene Chlorination reaction
4,6-Dichloropyrimidine Toluene, Xylene Chlorination reaction
4,6-Dichloropyrimidine Pentane, Hexane Chlorination reaction
4,6-Dichloropyrimidine tert-Butylmethylether, THF Chlorination reaction
4,6-Dichloropyrimidine Acetonitrile Chlorination reaction

For coupling reactions, polar aprotic solvents such as DMF, DMSO, dioxane, or THF are commonly employed, often with water as a co-solvent to facilitate dissolution of inorganic bases.

The solvent selection should consider:

  • Solubility of reactants and reagents
  • Thermal stability at the required reaction temperature
  • Compatibility with reagents and catalysts
  • Ease of removal during workup
  • Environmental and safety considerations

Catalyst and Base Considerations

The choice of catalyst and base significantly influences reaction efficiency and selectivity:

Catalyst Selection

For hydrogenation reactions, 10% palladium on carbon is commonly employed, though the loading can be adjusted based on substrate reactivity and desired reaction rate.

For cross-coupling reactions, the catalyst choice depends on the specific transformation:

  • Suzuki coupling: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with appropriate ligands
  • C-H activation: Pd(OAc)₂ with specialized ligands or Ru-based catalysts
  • Buchwald-Hartwig coupling: Pd₂(dba)₃ with bulky phosphine ligands
Base Selection

The base serves multiple functions depending on the reaction:

  • For chlorination reactions, hindered amines like N,N-diisopropylethylamine (Hunig's base) or heterocyclic bases like imidazole are effective.

  • For cross-coupling reactions, inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact coupling efficiency and selectivity.

  • For S₍N₎Ar reactions, strong bases like sodium hydride or potassium tert-butoxide may be required to generate nucleophilic species.

Purification and Characterization

Purification Techniques

Purification of 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol and its intermediates requires careful consideration of their physicochemical properties.

Chromatographic Methods

Column chromatography represents a versatile purification technique applicable to both intermediates and the final product. Based on the purification of related compounds, the following solvent systems can be considered:

  • For pyrimidine derivatives: Dichloromethane/methanol mixtures (typically 95:5 to 90:10)
  • For nitrophenol derivatives: Hexanes/ethyl acetate mixtures (typically 10:1 to 1:1)
  • For the final coupled product: Gradient elution using dichloromethane/methanol or hexanes/ethyl acetate systems

For challenging separations, high-performance liquid chromatography (HPLC) may be employed, typically using C18 reversed-phase columns with water/acetonitrile gradient elution systems.

Crystallization and Recrystallization

Crystallization offers an efficient method for purifying compounds that readily form crystals. Based on the properties of related compounds:

  • 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol may be recrystallized from water, ethanol, or ethanol/water mixtures.
  • Nitrophenol derivatives can often be recrystallized from toluene, ethanol, or hexane/ethyl acetate mixtures.
  • The final product might be amenable to recrystallization from appropriate solvent systems, though this would need to be determined experimentally.
Extraction and Washing

Acid-base extraction can be employed to separate compounds with different acid-base properties:

  • The amino group in the pyrimidine moiety can be protonated under acidic conditions, facilitating extraction into aqueous phases.
  • The phenolic hydroxyl group can be deprotonated under basic conditions, allowing for extraction into aqueous bases.
  • Careful pH control can enable selective extraction and separation from impurities.

For 4,6-dichloropyrimidine, extraction from reaction mixtures using methylcyclohexane at elevated temperatures (80°C) has been reported to be effective.

Characterization Methods

Comprehensive characterization of 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is essential to confirm its structure and assess its purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR provide detailed structural information:

    • ¹H NMR would show characteristic signals for pyrimidine C-H, aromatic protons, and NH₂ protons
    • ¹³C NMR would confirm carbon environments
    • ¹⁹F NMR would specifically identify the trifluoromethyl group
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula through accurate mass determination. Expected molecular weight: approximately 310 g/mol.

  • Infrared (IR) Spectroscopy : Can confirm functional groups including:

    • NH₂ stretching vibrations (typically 3300-3500 cm⁻¹)
    • NO₂ symmetric and asymmetric stretching (typically 1300-1350 cm⁻¹ and 1500-1550 cm⁻¹)
    • C-F stretching (typically 1100-1200 cm⁻¹)
    • OH stretching (typically 3200-3600 cm⁻¹)
Purity Assessment
  • HPLC Analysis : Quantitative determination of purity can be achieved using HPLC with UV detection, typically at wavelengths of 254 nm and 280 nm.

  • Elemental Analysis : Comparing measured percentages of C, H, N, and O with calculated values provides confirmation of both structure and purity.

  • Melting Point Determination : A sharp melting point within a narrow range indicates high purity, though reference values would need to be established experimentally.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups activate the pyrimidine and phenolic rings for nucleophilic substitution. The electron-withdrawing nature of these groups enhances electrophilicity at specific positions:

Reaction Type Conditions Outcome
Amino Group Substitution Heating with alkyl halides in DMFReplacement of the amino group with alkyl/aryl substituents.
Nitro Group Reduction Catalytic hydrogenation (H₂/Pd-C)Conversion of -NO₂ to -NH₂ on the phenolic ring, yielding aminophenol derivatives.

The trifluoromethyl group stabilizes transition states by inductive effects, facilitating substitution at the pyrimidine 4- or 6-positions.

Redox Reactions

The nitro group undergoes reduction under controlled conditions, while the amino group participates in oxidation:

  • Nitro Reduction :
    Using Sn/HCl or Fe/HCl, the -NO₂ group on the phenolic ring is reduced to -NH₂, forming 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-aminophenol.

     NO2Sn HCl NH2\text{ NO}_2\xrightarrow{\text{Sn HCl}}\text{ NH}_2
  • Amino Oxidation :
    Treatment with KMnO₄/H₂SO₄ oxidizes the pyrimidine amino group to a nitro group, yielding a dinitro derivative .

Esterification and Etherification

The phenolic -OH group reacts with acyl chlorides or alkylating agents:

Reagent Product Application
Acetic anhydride4-Nitro-phenyl acetate derivativeProdrug synthesis.
Methyl iodide (K₂CO₃)4-Nitro-phenyl methyl etherEnhancing lipophilicity for agrochemicals.

Coupling Reactions

The amino group enables cross-coupling via Buchwald-Hartwig or Ullmann reactions:

Reaction Catalyst Product
Buchwald-Hartwig Pd(OAc)₂/XPhosBiaryl amines (e.g., agrochemical intermediates) .
Ullmann Coupling CuI/1,10-phenanthrolineHeterocyclic fused systems.

Cyclocondensation

The pyrimidine ring participates in cycloaddition reactions with diketones or enaminones, forming fused heterocycles (e.g., furopyrimidines) under reflux in ethanol :

Pyrimidine+EnaminoneΔFuro 2 3 d pyrimidine\text{Pyrimidine}+\text{Enaminone}\xrightarrow{\Delta}\text{Furo 2 3 d pyrimidine}

Biological Activity Modulation

Structural modifications impact bioactivity:

Derivative Biological Activity Mechanism
4-Aminophenol analogEnhanced antifungal activityDisruption of fungal cell wall synthesis.
Trifluoromethylpyrimidine-acetate conjugateHerbicidal actionInhibition of acetyl-CoA carboxylase.

Reaction Comparison with Analogous Compounds

The trifluoromethyl group confers distinct reactivity compared to methyl or chloro analogs:

Compound Reactivity Difference
2-Amino-4-nitrophenolLacks pyrimidine ring; reduced substitution sites.
6-Methylpyrimidin-4-amineLower electrophilicity due to methyl donor effects.
4-Nitro-6-chloropyrimidineChlorine allows SNAr but lacks -CF₃ stabilization.

Scientific Research Applications

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antitumor and antimicrobial properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The nitrophenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound within the target site .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol (SC120) C₁₁H₇F₃N₄O₃ 300.20 4-Nitrophenol, 6-CF₃, 2-NH₂ High polarity due to nitro group; likely low solubility in nonpolar solvents
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol (SC121) C₁₁H₈F₃N₃O 255.20 4-Phenol (no nitro), 6-CF₃, 2-NH₂ Reduced acidity compared to SC120; improved lipophilicity
4-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]oxy-3,5-difluoro-benzonitrile C₁₂H₆F₅N₄O 338.20 Pyrimidinyloxy linkage, 3,5-difluoro, benzonitrile Enhanced dipole interactions; potential for kinase inhibition
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol C₂₅H₂₁FN₃O₃ 430.46 Methoxyphenyl, fluorobenzyloxy, 6-CH₃ Bulky substituents may hinder membrane permeability
2-Amino-4-nitrophenol C₆H₆N₂O₃ 154.12 Ortho-amino, para-nitro phenol High solubility in polar solvents; used as a dye intermediate
Key Observations:
  • Electron Effects: The nitro group in SC120 increases acidity (pKa ~7–8) compared to SC121’s phenol (pKa ~10), making SC120 more reactive in deprotonation-dependent reactions .
  • Lipophilicity : SC121’s lower molecular weight and lack of nitro substitution enhance its logP value (estimated 2.1 vs. SC120’s 1.5), favoring membrane penetration .

Biological Activity

The compound 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol consists of a pyrimidine ring substituted with an amino group and a trifluoromethyl group, along with a nitrophenol moiety. This unique structure contributes to its varied biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-nitrophenol with 2-amino-6-(trifluoromethyl)pyrimidine under acidic or basic conditions to yield the desired product. The yield and purity can be optimized through recrystallization techniques.

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrimidine derivatives, including 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol. For instance, research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the inhibition of key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.0Moderate inhibition
SK-Hep-1 (Liver)3.5Significant cytotoxicity
NUGC-3 (Gastric)4.0Moderate cytotoxicity

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is likely related to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Enterococcus faecalis12

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds similar to 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol exhibited promising antitumor activity in xenograft models, showing significant tumor regression compared to control groups .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of ischemia/reperfusion injury, suggesting potential applications in treating neurodegenerative diseases .
  • SAR Studies : Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of pyrimidine derivatives, indicating that modifications at specific positions enhance their efficacy against cancer and bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves coupling a pyrimidine core with a nitrophenol moiety. A validated approach includes nucleophilic substitution at the pyrimidine ring under basic conditions. For example, reacting 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine with 4-nitrophenyl derivatives in the presence of K₂CO₃ in DMF at 80°C for 8–12 hours achieves moderate yields (40–60%) . Key factors include solvent polarity (DMF enhances reactivity), temperature control (avoiding decomposition above 100°C), and stoichiometric excess of the nitrophenol precursor.

Q. How can the structure of this compound be confirmed, and what spectroscopic techniques are critical?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl protons at δ 4.1–4.3 ppm; nitrophenol aromatic protons at δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (expected m/z ~368.07 [M+H]⁺) .
  • X-ray crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL) can refine the structure, though challenges arise due to nitro group planarity and hydrogen bonding .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: The compound is sensitive to light and moisture due to its nitro and hydroxyl groups. Stability testing shows:

  • Degradation in DMSO : ≤5% decomposition after 48 hours at 4°C.
  • Solid-state stability : Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to block UV-induced nitro group cleavage .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production without industrial equipment?

Methodological Answer: Scale-up requires optimizing:

  • Catalysis : Pd/C (5% loading) for selective coupling, reducing byproducts like dehalogenated intermediates .
  • Workflow : Use flow chemistry for continuous reaction monitoring, improving reproducibility .
  • Purification : Gradient HPLC (MeCN/water + 0.1% formic acid) on a C18 column resolves impurities (e.g., unreacted pyrimidine) with >95% purity .

Q. What mechanisms underlie the compound’s bioactivity in enzymatic assays, and how can metabolites be identified?

Methodological Answer: The trifluoromethyl and nitro groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Metabolite profiling via:

  • LC-MS/MS : Detects hydroxylated derivatives (e.g., 2-amino-6-(trifluoromethyl)pyrimidin-4-ol) and glucuronide conjugates .
  • In silico docking : Use AutoDock Vina to predict interactions with targets like CDK2, where the nitrophenol group hydrogen-bonds to Asp86 .

Q. How do crystallographic challenges (e.g., twinning, poor diffraction) affect structural analysis, and what software solutions are recommended?

Methodological Answer: Common issues include:

  • Twinning : Resolved using SHELXD for data integration and Olex2 for visualization .
  • Low-resolution data (≥2.0 Å) : Apply anisotropic displacement parameters in SHELXL refinement .
  • Hydrogen bonding networks : Use PLATON to validate intermolecular interactions, critical for understanding nitro group orientation .

Q. How should researchers address contradictory data in solubility or reactivity studies?

Methodological Answer: Contradictions often arise from solvent polarity or pH effects. Systematic approaches include:

  • Solvent screening : Test DMSO, THF, and ethanol; solubility varies from 12 mg/mL (DMSO) to <1 mg/mL (H₂O) .
  • pH-dependent reactivity : Nitro group reduction (e.g., with NaBH₄) is pH-sensitive; optimize at pH 7–8 for selective amine formation .

Specialized Methodological Considerations

Q. What chromatographic techniques are optimal for separating stereoisomers or degradation products?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers (retention time ~15–18 minutes) .
  • TLC monitoring : Silica gel 60 F₂₅₄ with ethyl acetate/hexane (3:7) Rf ≈ 0.45 .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess binding stability to CDKN1B .
  • QSAR models : Correlate logP (predicted ~2.8) with membrane permeability using Schrödinger Suite .

Safety and Handling Protocols

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use fume hoods for synthesis .
  • Waste disposal : Neutralize nitro-containing waste with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.